molecular formula C6H13NO B3248842 [1-(1-Aminoethyl)cyclopropyl]methanol CAS No. 1896847-05-4

[1-(1-Aminoethyl)cyclopropyl]methanol

Cat. No.: B3248842
CAS No.: 1896847-05-4
M. Wt: 115.17
InChI Key: IFKKEBDJRLRCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(1-Aminoethyl)cyclopropyl]methanol: is a chemical compound that belongs to the class of organic compounds known as cyclopropylmethanols. This compound features a cyclopropyl group attached to a methanol moiety, with an aminoethyl group at the first position of the cyclopropyl ring. It is a relatively uncommon compound in organic chemistry, often used in specialized research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(1-Aminoethyl)cyclopropyl]methanol typically involves multiple steps, starting from simpler precursors. One common synthetic route is the reduction of This compound hydrochloride . The reaction conditions for this reduction often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or methanol at low temperatures.

Industrial Production Methods

Industrial production of This compound may involve large-scale chemical synthesis processes, including the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. The choice of reagents and solvents, as well as the optimization of reaction conditions, are critical for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

[1-(1-Aminoethyl)cyclopropyl]methanol: can undergo various types of chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form an amine oxide.

  • Reduction: : The compound can be further reduced to form amines or other reduced derivatives.

  • Substitution: : The hydroxyl group can be substituted with other functional groups, such as halides or sulfonates.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

  • Oxidation: : Formation of amine oxides.

  • Reduction: : Formation of amines or other reduced derivatives.

  • Substitution: : Formation of halides or sulfonates.

Scientific Research Applications

[1-(1-Aminoethyl)cyclopropyl]methanol: has several scientific research applications, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its potential therapeutic properties and use in drug discovery.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [1-(1-Aminoethyl)cyclopropyl]methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biochemical pathways being activated or inhibited. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

[1-(1-Aminoethyl)cyclopropyl]methanol: can be compared with other similar compounds, such as [1-(aminomethyl)cyclopropyl]methanol and cyclopropylmethanol . While these compounds share structural similarities, This compound is unique due to the presence of the aminoethyl group, which imparts distinct chemical and biological properties.

List of Similar Compounds

  • [1-(aminomethyl)cyclopropyl]methanol

  • Cyclopropylmethanol

  • This compound hydrochloride

Properties

IUPAC Name

[1-(1-aminoethyl)cyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(7)6(4-8)2-3-6/h5,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKKEBDJRLRCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(1-Aminoethyl)cyclopropyl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(1-Aminoethyl)cyclopropyl]methanol
Reactant of Route 3
[1-(1-Aminoethyl)cyclopropyl]methanol
Reactant of Route 4
[1-(1-Aminoethyl)cyclopropyl]methanol
Reactant of Route 5
Reactant of Route 5
[1-(1-Aminoethyl)cyclopropyl]methanol
Reactant of Route 6
[1-(1-Aminoethyl)cyclopropyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.